molecular formula C17H27NO2 B5775537 (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine

(2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine

Cat. No. B5775537
M. Wt: 277.4 g/mol
InChI Key: XXJWJTZWWVOQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine, also known as TMA-2, is a psychoactive substance that belongs to the family of phenethylamines. It has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

(2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine acts on the central nervous system by binding to serotonin receptors, specifically the 5-HT2A receptor. This results in the activation of various signaling pathways that lead to changes in neurotransmitter release and synaptic plasticity. (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuroplasticity and neuronal survival.
Biochemical and Physiological Effects:
(2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine has been found to induce a range of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine also induces changes in mood, perception, and cognition. These effects are thought to be mediated by the activation of the 5-HT2A receptor and changes in neurotransmitter release.

Advantages and Limitations for Lab Experiments

(2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine has several advantages for lab experiments. It has a unique chemical structure that makes it an interesting target for research. (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine is also relatively easy to synthesize and purify, making it accessible to researchers. However, (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine has several limitations for lab experiments. It is a controlled substance, which makes it difficult to obtain and use in research. Additionally, the effects of (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine on the body are not fully understood, which makes it challenging to design experiments that accurately measure its effects.

Future Directions

For (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine research include investigating its potential therapeutic applications, understanding its effects on the brain and body, and exploring its potential as a starting material for the synthesis of other compounds.

Synthesis Methods

The synthesis of (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine involves the reaction of 2,3-dimethoxybenzaldehyde with 4-ethylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through various chromatographic techniques to obtain pure (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine.

Scientific Research Applications

(2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. (2,3-dimethoxybenzyl)(4-ethylcyclohexyl)amine has also been studied for its potential as a treatment for depression, anxiety, and addiction.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-4-ethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-4-13-8-10-15(11-9-13)18-12-14-6-5-7-16(19-2)17(14)20-3/h5-7,13,15,18H,4,8-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWJTZWWVOQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5412869

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